molecular formula C16H10F3N3O2 B2502218 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide CAS No. 241127-33-3

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B2502218
CAS No.: 241127-33-3
M. Wt: 333.27
InChI Key: FFAMLBDWMQBTGZ-UHFFFAOYSA-N
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Description

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine derivative characterized by a trifluoromethylphenyl substituent at the 3-position and a carboxamide group at the 1-position. This compound is commercially available from Santa Cruz Biotechnology in quantities of 500 mg and 1 g, with prices ranging from $198 to $269 .

Properties

IUPAC Name

4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)9-4-3-5-10(8-9)22-15(24)12-7-2-1-6-11(12)13(21-22)14(20)23/h1-8H,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAMLBDWMQBTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the condensation of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions to introduce the trifluoromethylphenyl group and the carboxamide functionality.

    Condensation Reaction: Phthalic anhydride reacts with hydrazine hydrate under reflux conditions to form phthalazine.

    Introduction of Trifluoromethylphenyl Group: The phthalazine intermediate undergoes a Friedel-Crafts acylation reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Carboxamide: The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.

Reaction ConditionsReagentsProductYieldSource
Acidic hydrolysis (HCl, reflux)6M HCl, 8–12 hours, 110°C4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid85–92%
Basic hydrolysis (NaOH, reflux)2M NaOH, 6–8 hours, 100°CSame as above78–88%

Mechanism :

  • Acidic: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia.

Nucleophilic Substitution at the Amide Nitrogen

The carboxamide’s NH₂ group participates in nucleophilic reactions, enabling the synthesis of secondary or tertiary amides.

Reaction TypeReagents/ConditionsProductApplicationSource
AlkylationR-X (alkyl halides), K₂CO₃, DMF, 60–80°CN-Alkyl derivatives (e.g., N-methyl or N-cycloheptyl)Bioactivity modulation
AcylationAcetic anhydride, pyridine, RTN-Acetylated derivativesProdrug synthesis

Example :
Reaction with cycloheptylamine under coupling agents (e.g., EDCl/HOBt) yields N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide , a structurally related compound with enhanced lipophilicity.

Electrophilic Aromatic Substitution (EAS)

The phthalazine ring and trifluoromethylphenyl group influence EAS reactivity:

  • Phthalazine ring : Electron-deficient due to conjugation with the oxo group, directing substitutions to para positions.

  • Trifluoromethylphenyl : Strong meta-directing effects limit substitution to specific sites.

ReactionReagents/ConditionsPosition of SubstitutionNotesSource
NitrationHNO₃/H₂SO₄, 0–5°CC-6 or C-7 of phthalazineLow yield due to deactivation
HalogenationCl₂/FeCl₃, 40–60°CC-6 of phthalazineRequires prolonged reaction

Reduction of the Oxo Group

The ketone group at position 4 can be reduced to a secondary alcohol, though steric hindrance from the trifluoromethylphenyl group complicates this process.

Reducing AgentConditionsProductYieldPuritySource
NaBH₄MeOH, RT, 4 hours4-Hydroxy-3-[3-(trifluoromethyl)phenyl] derivative45%90%
LiAlH₄THF, reflux, 6 hoursSame as above60%85%

Mechanism : Hydride attack at the carbonyl carbon forms an alkoxide intermediate, which is protonated to yield the alcohol.

Coordination Chemistry

The phthalazine ring’s nitrogen atoms and the carboxamide’s oxygen can act as ligands for metal ions, forming complexes with potential catalytic or medicinal applications .

Metal IonReaction ConditionsComplex StructureApplication Study
Cu(II)Ethanol, RT, 2 hoursOctahedral geometryAntimicrobial activity
Fe(III)Aqueous NaOH, 60°CTetrahedral geometryOxidation catalysis

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with biological targets underpins its therapeutic potential:

  • Enzyme inhibition : Binds to ATP pockets in kinases via hydrogen bonding with the carboxamide.

  • Receptor antagonism : The trifluoromethyl group enhances hydrophobic interactions with protein binding sites .

Thermal Degradation

At elevated temperatures (>250°C), the compound decomposes via:

  • Cleavage of the carboxamide group to release NH₃.

  • Fragmentation of the phthalazine ring into smaller aromatic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications, particularly in oncology and diabetes management.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to phthalazine derivatives. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer cells. The mechanism often involves apoptosis induction and DNA damage in cancer cells .

Case Study:
A study synthesized several analogues of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide and evaluated their anticancer activity. Compounds exhibited percent growth inhibition rates ranging from 51% to 86% against different cancer cell lines, indicating promising potential as anticancer agents .

Antidiabetic Properties

In vivo studies using models such as Drosophila melanogaster have demonstrated that certain derivatives can effectively lower glucose levels, suggesting their utility in diabetes treatment .

Material Science Applications

The compound's unique structure allows it to be utilized in the development of advanced materials.

Photonic and Electronic Materials

The trifluoromethyl group enhances the electronic properties of the compound, making it suitable for applications in organic electronic devices and photonic materials. Research indicates that such compounds can be integrated into polymer matrices to improve their thermal stability and conductivity .

Biological Studies

The biological significance of this compound extends beyond therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. For example, studies on related oxadiazole derivatives showed significant antibacterial activity against Mycobacterium smegmatis and antifungal activity against Candida albicans .

Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer and antidiabetic agentsSignificant cytotoxicity against cancer cell lines
Material ScienceOrganic electronics and photonic materialsEnhanced thermal stability and conductivity
Biological StudiesAntimicrobial agentsEffective against bacteria and fungi

Mechanism of Action

The mechanism of action of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

3-(4-Methoxyphenyl) Analog

A closely related compound, 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide (C₁₆H₁₃N₃O₃, MW 295.29), replaces the trifluoromethyl group with a methoxy group at the para position of the phenyl ring .

  • Key Differences :
    • Electronic Effects : The methoxy group is electron-donating, which may alter electron distribution in the aromatic system compared to the electron-withdrawing trifluoromethyl group.
    • Solubility : Methoxy groups generally improve aqueous solubility, whereas trifluoromethyl groups increase lipophilicity.
3-(2,4-Dimethoxyphenyl) Derivative

Another analog, 3-(2,4-dimethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, features two methoxy groups on the phenyl ring and a piperazinyl-ethylcarboxamide side chain .

  • Molecular Weight: Increased molecular weight due to the extended side chain may affect pharmacokinetics (e.g., absorption or half-life).

Functional Group Modifications: Carboxamide vs. Carboxhydrazide

A series of carboxhydrazide derivatives, such as N′-{[5-(R-phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides (6a–6f), were evaluated for their inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts and chlorophyll content in Chlorella vulgaris .

  • Key Findings: Compounds with para-substituents like 4-Cl (6a), CF₃ (6b), 4-NO₂ (6c), and 4-I (6e) exhibited stronger PET inhibition than the unsubstituted trifluoromethylphenyl analog. Carboxhydrazides 6c (4-NO₂) and 6e (4-I) showed the highest reduction in chlorophyll content, suggesting that electron-withdrawing groups enhance bioactivity in this scaffold.
  • The trifluoromethyl group alone (as in 6b) showed moderate activity, highlighting the importance of additional substituents for optimal efficacy.

Biological Activity

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H9F3N2O3
  • Molecular Weight : 334.26 g/mol
  • CAS Number : 339021-26-0

The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and inhibitor of various enzymes.

  • Anti-Cancer Activity
    • In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The presence of the trifluoromethyl group enhances its anti-cancer properties by promoting apoptosis and inhibiting cell proliferation.
    • For instance, a study reported that derivatives containing the trifluoromethyl moiety demonstrated enhanced anti-cancer activity compared to their non-trifluoromethylated counterparts .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX). Kinetic studies revealed moderate inhibitory effects against these enzymes, suggesting potential applications in treating inflammatory diseases .
    • The trifluoromethyl group may contribute to the compound's binding affinity through pi-stacking interactions with amino acid residues in the enzyme active sites .

Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 10.4 µM .
Study 2Investigated the inhibitory effects on COX-2 and LOX enzymes, showing moderate inhibition with IC50 values ranging from 13.2 µM to 19.2 µM .
Study 3Explored molecular docking studies that indicated strong interactions between the trifluoromethyl group and target enzymes .

Q & A

Basic Questions

Q. What are the critical synthetic steps and optimization strategies for 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide?

  • Methodological Answer : The synthesis typically involves condensation of phthalazine derivatives with 3-(trifluoromethyl)phenyl groups. Key steps include:

  • Ring closure : Formation of the dihydrophthalazine core via cyclization under reflux with catalysts like Lewis acids (e.g., AlCl₃) .
  • Carboxamide introduction : Coupling with activated carbonyl intermediates (e.g., using EDCI/HOBt).
  • Optimization : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:carbonyl) significantly impact yield. Purity is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirmed by ¹H/¹³C NMR .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation.
  • Hazards : Classified as acute toxicity (oral, Category 4) and skin irritant (Category 2). Use PPE (nitrile gloves, lab coat) and fume hoods during handling .
  • Decontamination : Spills require ethanol/water (70:30) followed by sodium bicarbonate neutralization .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 4.5–5.0 ppm for dihydro ring CH₂) .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~377.1 m/z) .
  • X-ray Crystallography : For 3D conformation analysis, particularly to study π-π stacking with trifluoromethylphenyl groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and target binding?

  • Methodological Answer :

  • Electron-withdrawing effects : The CF₃ group enhances metabolic stability and modulates pKa of adjacent NH groups, improving membrane permeability .
  • Target interactions : Docking studies (e.g., AutoDock Vina) suggest hydrophobic interactions with SOS1 kinase’s ATP-binding pocket (ΔG = –9.2 kcal/mol) .
  • SAR studies : Analogues lacking CF₃ show 5-fold reduced inhibitory activity in HEK293 cell assays (IC₅₀ = 1.2 μM vs. 0.24 μM for parent compound) .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

  • Methodological Answer :

  • ADME prediction : SwissADME calculates LogP = 2.8 (optimal for BBB penetration) and TPSA = 75 Ų (moderate solubility) .
  • MD Simulations : GROMACS-based simulations (50 ns) reveal stable binding with SOS1, with RMSD < 2.0 Å after 30 ns .

Q. How can researchers resolve contradictions in biological assay data across studies?

  • Methodological Answer :

  • Assay standardization : Use positive controls (e.g., SOS1 inhibitor Bay-293) and normalize to cell viability (MTT assay) .
  • Data reconciliation : Meta-analysis of IC₅₀ values from fluorescence polarization (FP) vs. ELISA assays. FP often underestimates potency due to ligand dissociation .

Q. What strategies improve enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral resolution : Use of (R)-BINAP ligands in asymmetric hydrogenation (ee > 95%) .
  • Chromatography : Chiral HPLC (Chiralpak IA column; hexane:IPA = 90:10) to separate diastereomers .

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